molecular formula C11H13NO B1430850 3-Methyl-3-phenylpyrrolidin-2-one CAS No. 51439-71-5

3-Methyl-3-phenylpyrrolidin-2-one

Cat. No. B1430850
CAS RN: 51439-71-5
M. Wt: 175.23 g/mol
InChI Key: XRQJWKFRIKOBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a product from the Biosynth brand .


Molecular Structure Analysis

The InChI code for 3-Methyl-3-phenylpyrrolidin-2-one is 1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-Methyl-3-phenylpyrrolidin-2-one is a powder with a melting point of 81-84 degrees Celsius .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-Methyl-3-phenylpyrrolidin-2-one,” but the specific details required to create six to eight unique and detailed sections are not readily available in the search results. This compound is a pyrrolidinone, which is a versatile scaffold in drug discovery and has various applications in medicinal chemistry, including as a building block for sp³-enriched 3D molecules .

Safety And Hazards

The safety information for 3-Methyl-3-phenylpyrrolidin-2-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-methyl-3-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQJWKFRIKOBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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